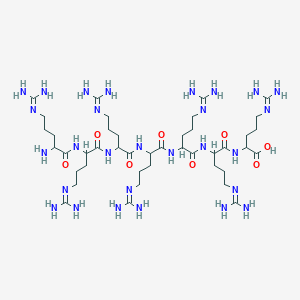

L-Arginine heptamer

Description

Structure

2D Structure

Properties

Molecular Formula |

C42H86N28O8 |

|---|---|

Molecular Weight |

1111.3 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C42H86N28O8/c43-22(8-1-15-58-36(44)45)29(71)65-23(9-2-16-59-37(46)47)30(72)66-24(10-3-17-60-38(48)49)31(73)67-25(11-4-18-61-39(50)51)32(74)68-26(12-5-19-62-40(52)53)33(75)69-27(13-6-20-63-41(54)55)34(76)70-28(35(77)78)14-7-21-64-42(56)57/h22-28H,1-21,43H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74)(H,69,75)(H,70,76)(H,77,78)(H4,44,45,58)(H4,46,47,59)(H4,48,49,60)(H4,50,51,61)(H4,52,53,62)(H4,54,55,63)(H4,56,57,64) |

InChI Key |

YCEORMDTHWMXDU-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of L Arginine Heptamers

De Novo Synthesis Approaches for L-Arginine Oligomers

The term "de novo synthesis" in this context refers to the chemical construction of L-arginine oligomers from their fundamental amino acid building blocks. This process can be achieved through several distinct methodologies, each with specific advantages and challenges, particularly when dealing with the highly functional guanidinium (B1211019) side chain of arginine.

Solid-Phase Peptide Synthesis (SPPS) is the most common and well-established technology for producing oligopeptides. rsc.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. google.comacs.org The fluorenylmethoxycarbonyl (Fmoc) strategy is a preferred method in contemporary SPPS. google.comacs.org

To overcome these limitations, several optimization strategies have been developed:

Use of Side-Chain Unprotected Arginine: A significant improvement in the sustainability of SPPS is the elimination of side-chain protection for arginine. rsc.orgrsc.org This approach enhances the atom economy and reduces the generation of by-products. rsc.org Successful implementation of this strategy relies on specific coupling reagent combinations, such as Oxyma Pure and 1-tert-butyl-3-ethylcarbodiimide (B72994) (TBEC), which allow for the efficient incorporation of side-chain free arginine. rsc.orgrsc.org

Side-Chain Anchoring: An alternative method involves building the guanidine (B92328) group directly on the solid support. This strategy begins with an ornithine derivative attached to the resin, followed by a series of reactions to construct the guanidinium moiety. nih.gov This approach circumvents the need for a traditional linker to anchor the arginine side chain, which can be a difficult and multistep process. nih.gov

Microwave-Assisted SPPS: The use of microwave energy can accelerate both the deprotection and coupling steps in SPPS, significantly reducing synthesis time. acs.org This technique has been successfully applied to the synthesis of arginine-rich peptides. acs.org

The general cycle for SPPS using Fmoc chemistry involves:

Deprotection: Removal of the N-terminal Fmoc group, typically with a mild base like 20% piperidine (B6355638) in a solvent such as N,N-dimethylformamide (DMF). acs.org

Coupling: Activation and coupling of the next Fmoc-protected amino acid to the newly exposed N-terminus of the resin-bound peptide. acs.org

Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin support using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS). acs.org

| SPPS Strategy | Key Features | Advantages | Disadvantages/Challenges | Reference |

|---|---|---|---|---|

| Standard Fmoc-SPPS with Pbf Protection | Arginine side-chain is protected with 2,2,4,6,7-pentamethyl-dihydro-benzofuran-5-sulfonyl (Pbf). | Prevents side reactions of the guanidinium group. | Reduces atom economy; can generate impurities during final cleavage. | rsc.org |

| Fmoc-SPPS with Unprotected Arginine | Requires specific coupling reagents like Oxyma Pure/TBEC. | Improves atom economy; decreases by-product formation; more sustainable. | Requires careful optimization of coupling conditions to avoid side reactions. | rsc.orgrsc.org |

| Side-Chain Anchoring Approach | The guanidine group is constructed directly on the resin from an ornithine precursor. | Avoids multistep synthesis of specialized linkers for side-chain attachment. | Involves additional on-resin chemical transformation steps. | nih.gov |

While SPPS is dominant, solution-phase synthesis offers an alternative for preparing arginine oligomers. In this approach, all reactants are dissolved in a liquid medium. google.com

One study demonstrated the oligomerization of L-arginine in a homogeneous aqueous solution using N,N'-carbonyldiimidazole (CDI) as an activating agent. nih.gov A key finding was that the presence of sodium chloride (NaCl) significantly enhanced the formation of longer oligoarginines. The optimal concentration of NaCl for maximizing the yield of these longer oligomers was found to be approximately 1 Molar. nih.gov This effect is proposed to stem from weak interactions between the chloride ions (Cl⁻) and the positively charged guanidinium groups of the growing oligoarginine chains, which facilitates further oligomerization. nih.gov

| NaCl Concentration (M) | Observation |

|---|---|

| 0 | Base level of oligomerization. |

| ~1.0 | Optimal concentration for the highest yield of longer oligoarginines. |

| >1.0 | Yield enhancement decreases. |

Another solution-phase strategy for creating controlled arginine-based oligomers is the aza-Michael polyaddition. This method involves the reaction of L-arginine with N,N′-methylene-bis-acrylamide to produce polyamidoamine structures. researchgate.net Through a controlled, step-wise process, it is possible to synthesize specific oligomers, such as trimers and pentamers, with defined structures and terminal groups. researchgate.net

Chemoenzymatic synthesis combines chemical steps with enzyme-catalyzed reactions, leveraging the high specificity of enzymes to achieve transformations that are difficult to control chemically. The use of enzymes for the synthesis of arginine oligomers is an emerging area.

Papain, a protease, has been used as a catalyst for the formation of amide and ester bonds involving arginine derivatives in organic media. nih.govnih.gov Research has demonstrated a novel chemoenzymatic strategy for synthesizing arginine-based gemini (B1671429) surfactants, which are dimeric structures (bis(Args)). nih.gov The process involved two key steps:

A spontaneous, solvent-free chemical acylation of a diaminoalkane spacer with an N(alpha)-acyl-arginine ester. nih.gov

A subsequent papain-catalyzed reaction to attach the second N(alpha)-acyl-arginine unit, forming the final dimeric product. nih.gov

Post-Synthetic Chemical Modifications and Functionalization

Once an L-arginine heptamer or a similar arginine-rich peptide is synthesized, it can be chemically modified to introduce new functionalities, such as reporter tags or carrier molecules. These modifications are crucial for tailoring the peptide for specific research or therapeutic applications.

The unique chemical properties of the arginine side chain make it a target for highly selective modifications. The guanidinium group can be targeted for site-specific conjugation reactions.

A prominent method for arginine-selective bioconjugation involves the use of phenylglyoxal (B86788) and its derivatives. nih.govnih.gov Phenylglyoxal reacts chemoselectively with the guanidino group of arginine under mild conditions to form a stable hydroxyimidazole ring. nih.gov This reaction is highly specific for arginine and proceeds efficiently even in the presence of other potentially reactive amino acid residues like lysine (B10760008), cysteine, and histidine. nih.gov This strategy has been successfully employed to:

Attach fluorescent dyes, such as tetramethylrhodamine (B1193902) (TAMRA), for imaging purposes. nih.gov

Label proteins with radioisotopes, for example, using [¹⁸F]fluorophenylglyoxal ([¹⁸F]FPG) for positron emission tomography (PET) imaging. nih.gov

This high degree of selectivity allows for the precise functionalization of a single type of residue within a complex peptide or even a full protein. nih.govnih.gov

| Reagent | Reactive Group Targeted | Resulting Structure | Application Example | Reference |

|---|---|---|---|---|

| Phenylglyoxal Derivatives (e.g., TAMRA-phenylglyoxal) | Guanidinium group | Stable hydroxyimidazole ring | Fluorescent labeling of peptides and antibodies. | nih.gov |

| [¹⁸F]Fluorophenylglyoxal ([¹⁸F]FPG) | Guanidinium group | Stable hydroxyimidazole ring | Radiolabeling of proteins for PET imaging. | nih.gov |

| Benzoyl Chloride | Primary and secondary amines, guanidinium group | Benzoylated derivative | Derivatization for quantitative analysis by mass spectrometry. | umw.edu.pl |

To enhance the properties of arginine-rich peptides, carrier molecules can be covalently attached. Oligosarcosine, a polymer of the N-methylated amino acid sarcosine (B1681465), is one such carrier molecule used to improve the characteristics of cell-penetrating peptides. acs.orgnih.gov

The conjugation of oligosarcosine to arginine-rich peptides has been demonstrated to improve their efficiency as carriers for intracellular delivery. nih.gov In one study, oligosarcosine chains of varying lengths (10, 15, and 20 units) were conjugated to an arginine-rich base peptide, Tyr–(Aib–Arg–Arg)₃. acs.org The synthesis was achieved using Fmoc-based SPPS, where the oligosarcosine moiety was built onto the C-terminus of the peptide sequence, often with a flexible linker like a glycine (B1666218) tripeptide to separate the two domains. acs.org

Benefits of this covalent modification include:

Shielding the high positive charge of the arginine-rich peptide. nih.gov

Inhibiting the aggregation of peptide/pDNA complexes. nih.gov

Improving the efficiency of pDNA transfection into cultured cells. nih.gov

The covalent nature of this attachment ensures a reproducible procedure and precise control over the stoichiometry of the final conjugate, which is a significant advantage for developing well-defined delivery systems. researchgate.net

| Peptide ID | Sequence | Description |

|---|---|---|

| Peptide 1 | Tyr–(Aib–Arg–Arg)₃ | Base arginine-rich peptide (nonamer). |

| Peptide 2 | Tyr–(Aib–Arg–Arg)₃–(Gly)₃–(Sar)₁₀ | Base peptide conjugated to 10 units of sarcosine via a glycine linker. |

| Peptide 3 | Tyr–(Aib–Arg–Arg)₃–(Gly)₃–(Sar)₁₅ | Base peptide conjugated to 15 units of sarcosine via a glycine linker. |

| Peptide 4 | Tyr–(Aib–Arg–Arg)₃–(Gly)₃–(Sar)₂₀ | Base peptide conjugated to 20 units of sarcosine via a glycine linker. |

Incorporation of Non-Natural Amino Acid Analogues

To modulate the properties of arginine-rich peptides, non-natural amino acid analogues are often incorporated. pepdd.com These substitutions can enhance biological activity, improve stability against enzymatic degradation, or alter the peptide's structural characteristics. pepdd.comcpcscientific.com The incorporation of these analogues typically follows standard SPPS protocols, where the protected non-natural amino acid is introduced into the peptide sequence in place of a natural arginine residue. cpcscientific.com

Several arginine mimetics have been developed. One strategy involves the functionalization of the L-ornithine side chain with a neutral sulfamoyl group, creating an arginine bioisostere that can be used in peptide synthesis. nih.gov Another example is the guanidiniocarbonyl pyrrole (B145914) (GCP) moiety, a weakly basic but highly efficient arginine analogue. researchgate.net Incorporating such analogues can alter the self-assembly properties of the resulting peptides; for instance, a cyclic peptide containing a GCP moiety was shown to form cationic nanofibers. researchgate.net The use of these building blocks allows for the creation of this compound variants with tailored functionalities.

Below is a table of representative non-natural arginine analogues.

| Analogue Name/Class | Precursor Amino Acid | Key Functional Group | Purpose/Characteristic |

| Sulfamoylated Arginine Isostere | L-Ornithine | Sulfamoyl (-SO₂NH₂) | Acts as a neutral bioisostere for arginine. nih.gov |

| Guanidiniocarbonyl Pyrrole (GCP) | Not specified | Guanidiniocarbonyl Pyrrole | A weakly basic but efficient arginine analogue. researchgate.net |

| α-Guanidino Acids | Diaminopropionic acid (Dap) | Guanidinium | Allows for the introduction of stereochemistry and functional groups adjacent to the guanidinium. nih.gov |

| N-Methylated Arginine | L-Arginine | N-Methyl | Corresponds to a post-translational modification that can regulate biological processes. pepdd.com |

Protective Group Chemistry in Arginine Heptamer Synthesis

Protective group chemistry is fundamental to the synthesis of any peptide, but it is especially critical for arginine-rich sequences like an this compound. nih.gov The primary challenge is the guanidino group in the arginine side chain, which is strongly basic with a pKa of approximately 12.5. nih.gov This group must be masked during synthesis to enhance the solubility of the protected amino acid in organic solvents and, more importantly, to prevent undesirable side reactions, such as δ-lactam formation. nih.govnih.gov

Strategies for Guanidinium Group Protection

In tert-butoxycarbonyl (Boc) chemistry , common protecting groups for the arginine side chain include Tosyl (Tos) and Nitro (NO₂). peptide.com The Tos group is stable but requires harsh acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF), for its removal. nih.govgoogle.com The NO₂ group can also be cleaved with HF, but its removal can sometimes lead to the formation of ornithine as a side-product. peptide.com However, the NO₂ group has been revisited as a viable option because it effectively prevents the formation of δ-lactam, a major side-reaction during arginine incorporation. nih.govresearchgate.net

In the more widely used fluorenylmethoxycarbonyl (Fmoc) chemistry , the protecting groups must be stable to the basic conditions used for Fmoc removal (e.g., piperidine) but labile to acid. nih.gov Common choices are arylsulfonyl derivatives, including 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). nih.gov The lability of these groups to trifluoroacetic acid (TFA) increases in the order Mtr < Pmc < Pbf, with Pbf being the most commonly used due to its facile removal. nih.gov

The following table summarizes common protecting groups for the arginine guanidinium group.

| Protecting Group | Abbreviation | Common Synthetic Strategy | Cleavage Conditions | Notes |

| Tosyl | Tos | Boc | Anhydrous HF nih.govgoogle.com | Strong acid required for removal. |

| Nitro | NO₂ | Boc | Anhydrous HF, SnCl₂ nih.govpeptide.com | Prevents δ-lactam formation but can lead to side products during HF cleavage. nih.govpeptide.com |

| 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Fmoc | TFA/thioanisole nih.govpeptide.com | Requires prolonged exposure to strong acid for removal. |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Fmoc | TFA nih.gov | More labile than Mtr. |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Fmoc | TFA nih.gov | More labile than Pmc; widely used in Fmoc-SPPS. |

Use of Protected Arginine Thioacid in Peptide Synthesis

An alternative approach for constructing arginine-containing peptides involves the use of a protected arginine thioacid. rsc.orgrsc.org This method provides an efficient route for forming amide bonds via N-acylation. rsc.org Research has demonstrated that a Cbz-protected Nω-nitroarginine thioacid can serve as a convenient coupling reagent that is sufficiently reactive to form peptide bonds at ambient temperatures. rsc.org

A significant advantage of this methodology is that it proceeds with no detectable racemization or intramolecular cyclization, ensuring the chiral integrity of the resulting peptide. rsc.orgrsc.org This technique has been successfully employed to synthesize various arginine-containing di-, tri-, and tetrapeptides in good yields. rsc.orgrsc.org The principles of this method can be extended to the synthesis of longer arginine-rich sequences, such as an this compound, offering a valuable tool for producing these challenging molecules. rsc.org

Structural Elucidation and Conformational Dynamics of L Arginine Heptamers

Spectroscopic Analysis of Secondary and Tertiary Structure

Spectroscopic methods are indispensable for probing the conformational states of L-Arginine heptamers in solution. These techniques provide insights into the secondary structure, the influence of environmental factors like pH, and the local chemical environment of individual atomic nuclei.

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure and conformational changes of chiral molecules like the L-Arginine heptamer. harvard.edu It measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the molecule's three-dimensional structure. nih.gov

Studies on L-arginine-based polyamidoamino acids, specifically the heptamer L-ARGO7, have demonstrated that these molecules exhibit pH-dependent conformational behavior. nih.gov The CD spectra of L-ARGO7 change significantly with variations in pH, indicating the presence of distinct, pH-sensitive conformations. nih.gov This phenomenon is largely attributed to the protonation state of the arginine side chains and the terminal amino and carboxyl groups. Molecular dynamics simulations have suggested that these conformations can resemble the "hairpin" motifs found in proteins. nih.gov

In experiments combining L-ARGO7 with sodium deoxycholate (NaDC), a chiral bile salt, CD spectroscopy revealed pH-dependent chiral discrimination. nih.gov At a pD of 7.30, where the mixture forms a gel, the CD spectra showed clear differences, indicating specific chiral interactions and conformational changes. nih.gov However, in the solution phase at a higher pD of 9.06, these differences were absent, suggesting that the organized, gel-like state is necessary for this chiral recognition to occur. nih.gov

Table 1: pH-Dependent Conformational Behavior of L-ARGO7 Observed by CD Spectroscopy

| Condition | Observation | Interpretation | Citation |

| Varying pH | Significant changes in CD spectra | Existence of pH-sensitive molecular conformations. | nih.gov |

| pD 7.30 (Gel Phase with NaDC) | Chiral discrimination observed in CD spectra | Specific chiral interactions drive structural changes in the self-assembled gel. | nih.gov |

| pD 9.06 (Solution Phase with NaDC) | No significant chiral discrimination in CD spectra | Chiral interactions are weak or absent in the non-aggregated solution state. | nih.gov |

Fourier Transform Infrared (FTIR) spectroscopy is a crucial tool for investigating the vibrational modes of molecules, providing detailed information about functional groups and secondary structure in peptides and proteins. nih.govnih.gov For an this compound, the FTIR spectrum is dominated by characteristic amide and arginine side-chain vibrations.

The most informative regions for secondary structure analysis are the Amide I and Amide II bands. nih.gov

Amide I (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. Its precise frequency is sensitive to the secondary structure; for instance, α-helices typically show a band around 1650-1655 cm⁻¹, while β-sheets are found closer to 1620-1640 cm⁻¹.

Amide II (1510-1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching modes. nih.gov

The arginine side chain also contributes significantly to the spectrum. The guanidinium (B1211019) group (CN₃H₅⁺) has strong absorption bands, notably an asymmetric stretch νₐₛ(CN₃H₅⁺) near 1673 cm⁻¹ and a symmetric stretch νₛ(CN₃H₅⁺) around 1633 cm⁻¹. nih.gov These bands can overlap with the Amide I region, which must be considered during spectral deconvolution and interpretation. nih.gov Analysis of these specific vibrations allows for a detailed characterization of the peptide backbone conformation and the local environment of the arginine side chains within the heptamer assembly.

Table 2: Characteristic FTIR Absorption Bands for this compound Analysis

| Wavenumber (cm⁻¹) | Assignment | Structural Significance | Citation |

| ~1650 | Amide I (C=O stretch) | Main indicator of peptide secondary structure (e.g., α-helix, β-sheet). | nih.gov |

| ~1540 | Amide II (N-H bend, C-N stretch) | Confirms peptide structure and complements Amide I analysis. | nih.gov |

| ~1673 | Asymmetric ν(CN₃H₅⁺) | Characteristic of the arginine side-chain guanidinium group. | nih.gov |

| ~1633 | Symmetric ν(CN₃H₅⁺) | Characteristic of the arginine side-chain guanidinium group. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution at atomic resolution. nih.gov For the this compound, NMR can provide precise information on the conformation of the peptide backbone and the orientation and ionization state of the arginine side chains. nih.gov

Multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY) would be employed to assign the chemical shifts of all hydrogen, carbon, and nitrogen atoms in the heptamer. The pattern of nuclear Overhauser effects (NOEs) provides through-space distance constraints between protons, which are essential for calculating the 3D structure.

A critical aspect for an arginine oligomer is determining the ionization state of the guanidinium headgroup, as this dictates its interaction potential. nih.gov Advanced ¹³C-detected NMR experiments can be used to correlate the ¹³Cζ chemical shift with those of the directly attached ¹⁵Nη and ¹⁵Nϵ atoms. The splitting pattern observed in the nitrogen dimension, caused by ¹⁵N-¹H scalar coupling, directly reveals the number of protons attached to the guanidinium group, thus unambiguously determining its charge state in solution. nih.gov Such studies are crucial for understanding how intramolecular and intermolecular salt bridges and hydrogen bonds stabilize the heptamer's folded or assembled structure. ucl.ac.uk

Table 3: Application of NMR Spectroscopy to this compound Structure

| NMR Parameter/Experiment | Information Gained | Relevance to Heptamer Structure | Citation |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local chemical and structural environment of each atom. | Reveals folded vs. random coil state, identifies residues at interfaces. | nih.gov |

| Nuclear Overhauser Effect (NOE) | Through-space distances between protons (< 5 Å). | Provides key constraints for 3D structure calculation. | nih.gov |

| Scalar Couplings (e.g., J-coupling) | Dihedral angles of the peptide backbone. | Defines the backbone conformation and flexibility. | ucl.ac.uk |

| ¹³C-detected ¹⁵N-¹H correlation | Protonation state of the guanidinium group. | Determines the charge state and interaction capability of side chains. | nih.gov |

Advanced Imaging and Scattering Techniques for Supramolecular Organization

While spectroscopy reveals details at the molecular level, imaging and scattering techniques are essential for characterizing the larger, self-assembled nanostructures formed by L-Arginine heptamers.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a direct imaging technique that allows for the visualization of macromolecular assemblies in a near-native, hydrated state. nih.govresearchgate.net The sample is rapidly vitrified in a thin layer of solvent, preserving its solution-state structure without the artifacts associated with drying or staining. researchgate.net

Small-Angle X-ray Scattering (SAXS) is a non-destructive technique that provides statistical information about the size, shape, and arrangement of nanoscale structures in solution. nih.govreading.ac.uk X-rays are scattered by electrons in the sample, and the resulting scattering pattern contains information about the average dimensions and morphology of the scattering objects. reading.ac.ukgithub.io

Table 4: Structural Parameters from SAXS Analysis of Self-Assembled Systems

| SAXS-Derived Parameter | Description | Relevance to Heptamer Assembly | Citation |

| Radius of Gyration (Rg) | The root-mean-square distance of the object's parts from its center of mass. | Provides a measure of the overall size of the self-assembled nanostructure. | github.io |

| Form Factor P(q) | The scattering intensity from a single, isolated particle. | Determines the average shape of the assemblies (e.g., spherical, cylindrical, lamellar). | nih.govreading.ac.uk |

| Structure Factor S(q) | Describes the correlations between different particles. | Reveals information about inter-particle ordering and distances in concentrated systems. | nih.gov |

| Maximum Dimension (Dmax) | The largest dimension of the scattering particle. | Gives an estimate of the maximum extent of the assembled structure. | github.io |

X-ray Crystallography of Arginine-Containing Heptameric Assemblies

X-ray crystallography provides high-resolution insights into the three-dimensional structure of macromolecular assemblies, revealing the precise arrangement of amino acid residues that are essential for their function. In the study of heptameric protein complexes, this technique has been instrumental in defining the role of arginine residues in forming structural motifs like pores and mediating the interfaces between protein subunits.

Analysis of Arginine Residues in Heptameric Protein Pores (e.g., SmAP Heptamer)

A prime example of arginine's role within a heptameric structure is found in the archaeal Sm-like protein, SmAP. Crystallographic studies of the SmAP heptamer reveal a distinct, shallow, hourglass-shaped pore that runs along its sevenfold axis. researchgate.net This central pore is characterized by a highly cationic (positively charged) nature, primarily due to a constricted ring formed by the side chains of seven Arginine-29 (Arg-29) residues. researchgate.net

The pore has a total depth of 15 Å, and its narrowest point, defined by the ring of arginine side chains, has a diameter of just 8.8 Å. researchgate.net The structure of the pore is further defined by multiple layers of charged rings. Moving from the bottom face of the heptamer, a negatively charged ring of glutamic acid residues (Glu-71) is followed by the narrow, positively charged ring of Arg-29 residues. This is then followed by a larger ring of aspartic acid residues. researchgate.net The electron density maps from crystallographic data confirm the precise orientation of the Arg-29 side chains lining this critical channel. researchgate.net The unique electrostatic environment created by these arginine residues is believed to be crucial for the protein's interactions with nucleic acids like RNA or DNA. researchgate.net

Structural Features of the SmAP Heptamer Pore

| Structural Feature | Description | Key Residue(s) | Dimension/Characteristic | Reference |

|---|---|---|---|---|

| Central Pore Shape | Shallow hourglass shape running along the sevenfold axis. | N/A | 15 Å depth | researchgate.net |

| Pore Constriction | The most constricted region of the pore, forming a narrow cationic ring. | Arg-29 | 8.8 Å minimum diameter | researchgate.net |

| Anionic Ring 1 | A negatively charged ring located near the bottom face of the heptamer. | Glu-71 | 18 Å diameter | researchgate.net |

| Anionic Ring 2 | A larger ring of negatively charged residues above the arginine ring. | Aspartic Acid | Larger than the Arg-29 ring | researchgate.net |

Identification of Key Residues Mediating Interfacial Interactions in Heptamers

The stability and assembly of heptameric and other oligomeric proteins depend on precise interactions at the interfaces between subunits. Arginine residues are frequently found in these "hot spots" that govern protein-protein recognition. nih.gov The unique structure of arginine's side chain, with its guanidinium group, allows it to participate in a diverse array of interactions, including electrostatic bonds, up to five hydrogen bonds, and hydrophobic interactions via its methylene (B1212753) carbons. nih.gov

While not a heptamer, the interaction between Ricin A chain (RTA) and Ricin B chain (RTB) illustrates the critical nature of interfacial arginines. Mutations of specific arginine residues, such as R189A/R234A and R193A/R235A, located at or near the interface, were shown to disrupt the interaction and binding between the subunits. nih.gov This underscores how single arginine residues can serve as linchpins for the structural integrity of a multi-protein complex.

In the context of true heptameric assemblies, such as the Nup84 complex found in the nuclear pore, advanced techniques like chemical cross-linking with mass spectrometry (CX-MS) are employed to identify residues at subunit interfaces. nih.govresearchgate.net This method provides distance constraints between specific amino acids, helping to map the architecture of the complex and pinpoint which residues, including arginines, are crucial for mediating these interfacial connections. nih.govresearchgate.net

Examples of Arginine's Role in Interfacial Interactions

| Protein/Complex | Arginine Residue(s) | Role in Interaction | Reference |

|---|---|---|---|

| General Protein-Protein Interfaces | Various | Acts as a "hot spot" for recognition via electrostatic, hydrogen bonding, and hydrophobic interactions. | nih.gov |

| Ricin Toxin (RTA/RTB Interface) | R189, R234, R193, R235 | Critical for the binding and interaction between the A and B subunits; mutation disrupts the complex. | nih.gov |

| Nup84 Heptameric Complex | Not specified in abstract | Interfacial residues identified via chemical cross-linking, a method applicable to pinpointing key arginines. | nih.govresearchgate.net |

Conformational Stability and Oligomerization State Transitions

L-arginine as a solution excipient can profoundly influence the conformational stability and oligomerization state of proteins. Its effects are complex and can vary significantly depending on the specific protein and environmental conditions. nih.govoup.com Arginine can modulate the equilibrium between different oligomeric forms, such as monomers, dimers, and higher-order structures like tetramers or heptamers. nih.govnih.gov

Studies on N-acetylglutamate synthase (NAGS) have shown that L-arginine can have divergent effects on stability and oligomerization. For the NAGS-K from Maricaulis maris, L-arginine increased its thermal stability, raising its melting temperature (Tm) by up to 10°C. nih.gov In contrast, it destabilized the NAGS-K from Xanthomonas campestris. nih.gov Furthermore, for the X. campestris enzyme, L-arginine shifted the equilibrium from an octamer-tetramer mixture towards the tetrameric state. nih.gov

A well-studied example is Protein Arginine Methyltransferase 1 (PRMT1), which exists in various oligomeric states including dimers, tetramers, hexamers, and even larger helical filaments. nih.govresearchgate.net The transition between these states is a key regulatory mechanism. Higher-order oligomerization of PRMT1 has been shown to substantially enhance its enzymatic activity and processivity. nih.govresearchgate.net The ability of PRMT1 to dynamically shift its oligomerization state, which can be influenced by factors like protein concentration, provides a mechanism for functional regulation within the cell. nih.gov This dynamic equilibrium can be modeled as transitions between monomer, dimer, and tetramer states, with oligomerization enhancing substrate binding and catalytic efficiency. researchgate.netnih.gov

Effects of L-Arginine on Protein Stability and Oligomerization

| Protein System | Observed Effect of L-Arginine | Reference |

|---|---|---|

| NAGS-K (M. maris) | Increased thermal stability (Tm). | nih.gov |

| NAGS-K (X. campestris) | Decreased thermal stability and shifted octamer-tetramer equilibrium towards tetramers. | nih.gov |

| Monoclonal Antibodies (mAbs) | Increased colloidal stability (reduced aggregation) with minimal effect on conformational stability (Tm). | nih.gov |

| Protein Arginine Methyltransferase 1 (PRMT1) | Promotes higher-order oligomerization (tetramers, hexamers, etc.), which enhances enzymatic activity and substrate retention. | nih.govresearchgate.net |

Self Assembly and Supramolecular Architectures Formed by L Arginine Heptamers

Mechanisms Governing Self-Assembly Processes

The self-assembly of L-Arginine heptamers is a complex process governed by a delicate interplay of non-covalent interactions. These include powerful hydrogen bonding networks, hydrophobic effects, and electrostatic interactions, all of which are influenced by the surrounding environment. The thermodynamics and kinetics of this process dictate the final morphology and stability of the resulting supramolecular architectures. reading.ac.uknih.gov

Role of the Guanidinium (B1211019) Group in Hydrogen Bonding Networks

The guanidinium group of arginine is a key player in the self-assembly of L-Arginine heptamers. This functional group, with its planar structure and multiple hydrogen bond donors, can form strong, bidentate hydrogen bonds with negatively charged groups like phosphates, sulfates, and carboxylates. researchgate.netnih.gov This interaction is significantly stronger than the monodentate hydrogen bonds formed by other cationic amino acids like lysine (B10760008).

In the context of self-assembly, the guanidinium groups of adjacent arginine residues can engage in intricate hydrogen-bonding networks. These interactions are not limited to associations with counter-ions; arginine-arginine interactions also contribute to the stability of the assembled structures. researchgate.net Studies on arginine-containing peptides have shown that the spatial arrangement of guanidinium groups is crucial for their biological activity and binding to target molecules, suggesting a similar importance in directing the self-assembly of oligoarginines. nih.gov The formation of these extensive hydrogen bond networks is a major driving force for the initial association of peptide monomers and the subsequent stabilization of the growing nanostructure.

Atomistic molecular dynamics simulations of arginine in aqueous solutions have revealed a concentration-dependent increase in hydrogen bonding, indicating a cooperative self-association process. researchgate.netresearchgate.net This propensity for hydrogen bond formation is a critical factor in the nucleation and growth of supramolecular structures.

Contributions of Hydrophobic Interactions and Amphiphilicity

For a homooligomer like the L-Arginine heptamer, the concept of amphiphilicity is more nuanced. However, the peptide backbone itself can contribute to hydrophobic interactions. Furthermore, the arrangement of the arginine side chains in a particular conformation can create localized hydrophobic patches, which can then interact with similar patches on adjacent peptides. Studies on arginine-rich peptides have shown that both hydrophobic and cationic residues are important for their self-assembly into hydrogels. arxiv.org The balance between the hydrophilic guanidinium groups and the hydrophobic character of the rest of the molecule is critical in determining the final morphology of the self-assembled structures.

Molecular dynamics simulations have indicated that at low concentrations, a sidechain-dominated direct mechanism stabilizes hydrophobic polymer folding, while at high concentrations, a backbone-dominated indirect mechanism is at play. arxiv.org This suggests that the nature of hydrophobic contributions can be complex and dependent on the peptide concentration.

Kinetics and Thermodynamics of Peptide Self-Assembly (e.g., Nucleation and Autocatalytic Growth)

The formation of supramolecular structures from L-Arginine heptamers is governed by both thermodynamic and kinetic principles. nih.govrsc.org The self-assembly process is thermodynamically driven, seeking the lowest free energy state, which corresponds to the stable, ordered nanostructure. However, the pathway to this state is controlled by kinetics, which can involve processes like nucleation and growth. nih.gov

The initial step in self-assembly is nucleation, where a small number of peptide monomers come together to form a stable nucleus. This process often involves overcoming an energy barrier. Once a stable nucleus is formed, it can grow by the addition of more monomers in a process that can be autocatalytic, meaning the growing assembly catalyzes the addition of more monomers.

Studies on the self-assembly of various peptides have shown that the kinetics of aggregation can be complex, often exhibiting a sigmoidal curve characteristic of nucleated growth. nih.gov The rate of assembly and the final morphology can be influenced by factors such as peptide concentration, temperature, pH, and ionic strength. For instance, atomistic molecular dynamics simulations of arginine solutions have shown a three-regime aggregation pattern (dilute, cooperative, and saturated) as a function of concentration, with a non-linear transition in clustering behavior. researchgate.net This highlights the cooperative nature of the self-assembly process. The study of the kinetics and thermodynamics of this compound self-assembly is crucial for controlling the formation of desired nanostructures.

Characterization of Self-Assembled Nanostructures

The supramolecular architectures formed by the self-assembly of L-Arginine heptamers can be characterized by a variety of techniques, including microscopy and spectroscopy, to reveal their morphology and internal structure.

Formation of Ordered Nanofibers and Nanosheets

Arginine-rich peptides have been shown to self-assemble into a variety of ordered nanostructures, with nanofibers being a common morphology. These nanofibers are typically long, unbranched, and have diameters on the nanometer scale. mdpi.com The formation of nanofibers from L-Arginine heptamers would be driven by the hierarchical assembly of the peptides, likely involving the formation of β-sheet-like structures that stack together. reading.ac.uk

In a study of an amphiphilic peptide containing seven arginine residues (C17H35GR7RGDS), the formation of cationic nanoparticles was observed, which were effective as antimicrobial agents. nih.gov While this peptide is more complex than a simple this compound, it demonstrates the ability of an arginine-rich sequence to drive self-assembly into discrete nanoparticles. Other research on self-assembling peptides has demonstrated the formation of nanofibers that can be used as scaffolds for tissue engineering or as nanovectors for drug delivery. nih.govnih.gov

The formation of nanosheets is another possibility for the self-assembly of L-Arginine heptamers. These two-dimensional structures would also be stabilized by extensive hydrogen bonding and hydrophobic interactions between the peptide chains. The specific morphology, whether it be nanofibers or nanosheets, would be dependent on the precise conditions of self-assembly.

Table 1: Observed Nanostructures from Arginine-Rich Peptides

| Peptide System | Observed Nanostructure | Key Driving Forces | Reference |

| Amphiphilic peptide with (Arg)7 | Cationic nanoparticles | Hydrophobic interactions, electrostatic interactions | nih.gov |

| Alternating Arg/Phe oligopeptide | Spheroidal aggregates and fibrils | β-sheet formation, hydrophobic and electrostatic interactions | reading.ac.uk |

| Protoporphyrin IX with L-arginine | Rose-like nanoflowers | π-π stacking, hydrogen bonding | nih.govmdpi.com |

| Self-assembling peptides (general) | Nanofibers, nanoribbons, nanotubes | β-sheet formation, hydrophobic interactions, hydrogen bonding | nih.govmdpi.com |

Morphological Diversity of Arginine-Rich Peptide Assemblies

The self-assembly of arginine-rich peptides can lead to a diverse range of morphologies beyond simple nanofibers and nanosheets. The final structure is a result of the intricate balance of intermolecular forces and the influence of the environment. For example, the co-assembly of protoporphyrin IX with L-arginine has been shown to create rose-like nanoflower structures, where the morphology is controlled by the stoichiometry of the components. nih.govmdpi.com

In the case of an alternating arginine/phenylalanine octapeptide, both spheroidal aggregates and highly ordered fibrils were observed. reading.ac.uk This indicates that even with a simple repeating sequence, morphological polymorphism can occur. The study of various self-assembling peptides has revealed a rich diversity of structures, including nanotubes, vesicles, and hydrogels. nih.govresearchgate.net

For L-Arginine heptamers, it is conceivable that under different conditions of concentration, pH, and ionic strength, a similar morphological diversity could be achieved. Understanding and controlling this diversity is a key goal in the design of functional biomaterials based on self-assembling peptides.

Modulation of Self-Assembly by Chemical Modifications

Influence of Arginine Methylation on Assembly Performance

A study on bola-amphiphilic hexapeptides, which provides insight applicable to heptamers, demonstrated that replacing natural arginine with symmetrically di-methylated arginine resulted in a distinct assembling performance. nih.gov The methylation of the guanidinium group can disrupt or alter the extensive hydrogen-bonding networks that are crucial for the formation of certain structures, such as β-sheets. This modification can lead to different nanostructures, demonstrating that methylation is a viable tool for regulating peptide self-assembly and creating stimulus-responsive biomaterials. nih.gov

| Modification | Key Molecular Effect | Impact on Self-Assembly | Resulting Supramolecular Structure |

|---|---|---|---|

| Natural Arginine | Full capacity for hydrogen bonding via guanidinium group. | Promotes specific, often ordered, assembly pathways (e.g., β-sheet formation). | Well-defined nanostructures (e.g., nanofibers, tapes). rsc.org |

| Methylated Arginine (e.g., sDMA) | Sterically disrupts hydrogen bonding at the guanidinium nitrogen atoms. nih.gov | Alters assembly pathway, potentially inhibiting or changing the aggregation kinetics and morphology. nih.gov | Leads to distinct assembling performance compared to the natural peptide. nih.gov |

Impact of Amino Acid Sequence and Stereochemistry on Self-Assembly

The primary sequence of amino acids is a fundamental determinant of a peptide's final assembled structure. For an this compound, the placement of arginine residues relative to other amino acids (e.g., hydrophobic or polar residues) dictates the amphiphilicity and secondary structure propensity of the peptide, which in turn governs the morphology of the supramolecular assembly. nih.govnsf.gov

Research on short, designed peptides highlights this principle. For instance, studies on hepta-peptides where the sequence periodicity was varied showed a direct correlation between the primary sequence and the resulting secondary and supramolecular structures. nih.gov

A sequence designed to have periodic alternating polar and non-polar residues may favor the formation of β-sheets , leading to fibrous or tape-like nanostructures. rsc.orgreading.ac.uk

A different sequence periodicity might promote an α-helical conformation, where side chains are oriented outwards, potentially leading to the formation of nanorods or spherical aggregates. nih.gov

A lack of regular periodicity can result in a random coil conformation, which may form spherical or irregular aggregates. nih.gov

The insertion or substitution of a single amino acid can dramatically alter the assembly pathway, sometimes switching between fibrous structures and amorphous aggregates or hydrogels. researchgate.netelsevierpure.com The stereochemistry (the L- or D-configuration of the amino acids) also plays a critical role, as the chirality of the constituent amino acids influences the twist and packing of the assembled structures.

| Sequence/Structure Feature | Secondary Structure | Resulting Supramolecular Assembly | Reference Finding |

|---|---|---|---|

| Alternating Polar/Non-Polar Residues | β-sheet | Nanofibers, Fibrils, Tapes | Alternating [Arg-Phe]4 sequences form β-sheet rich fibrils. reading.ac.uk |

| Specific Periodic Placement of Residues | α-helix | Nanorods, Spherical Aggregates | Rational positioning of residues in hepta-peptides enabled the formation of helical structures that assembled into nanorods. nih.gov |

| Irregular or Random Sequence | Random Coil | Spherical or Irregular Aggregates | Peptides with unstructured random coil conformations were found to form spherical aggregates. nih.gov |

Environmental Factors Affecting Supramolecular Organization (e.g., pH, ionic strength)

The self-assembly of L-arginine heptamers is highly sensitive to the surrounding environmental conditions. Factors such as pH and the ionic strength of the solution can profoundly influence the charge state of the peptide and mediate the non-covalent interactions driving the assembly process. researchgate.net

The pH of the aqueous solution directly affects the protonation state of the L-arginine's guanidinium group (pKa ~12.5) and the N- and C-termini of the heptamer. At neutral pH (~7.4), the guanidinium groups are fully protonated and positively charged. Mass spectroscopy studies have shown that under these conditions, arginine can form extensive protonated clusters, and this clustering is dependent on the solution's pH. plos.org At a more acidic pH (e.g., 1.0), this clustering behavior is less extensive. plos.org This modulation of charge and clustering directly impacts the electrostatic repulsion between peptide chains and their interaction with solvent molecules, thereby affecting the final supramolecular organization.

Ionic strength and the specific type of ions present (the Hofmeister effect) also play a crucial role. nih.gov The anions in the solution can interact with the positively charged guanidinium groups of the arginine residues.

Strongly interacting anions (like phosphate (B84403), sulfate) can interact favorably with the guanidinium moiety, potentially leading to the formation of arginine-anion clusters and reducing the solubility of the peptide. nih.gov

Weakly interacting anions may allow the arginine residues to self-associate more freely, promoting aggregation. nih.gov

Denaturing anions (like iodide and thiocyanate) can have a strong denaturing effect that can overpower the stabilizing interactions, leading to increased aggregation rates. nih.gov

These ion-ion and ion-peptide interactions dictate the balance of forces—electrostatic, hydrophobic, and hydrogen bonding—that governs the self-assembly process, influencing everything from the critical aggregation concentration to the morphology of the resulting nanostructures. researchgate.netplos.org

| Environmental Factor | Condition | Effect on this compound | Impact on Supramolecular Assembly |

|---|---|---|---|

| pH | Neutral (~7.4) / Alkaline (~10.5) | Guanidinium groups are fully protonated (positively charged). | Promotes extensive formation of noncovalent protonated clusters. plos.org |

| Acidic (~1.0) | Guanidinium groups remain protonated. | Less extensive molecular clustering observed compared to neutral or alkaline pH. plos.org | |

| Ionic Strength (Anion Type) | Strongly interacting anions (e.g., H₂PO₄⁻, SO₄²⁻) | Strong attractive interaction between anion and guanidinium group. | Can lead to arginine-anion clusters, reducing solubility and influencing aggregation pathways. nih.gov |

| Weakly interacting / Denaturing anions (e.g., I⁻, SCN⁻) | Weak interaction with guanidinium; may preferentially interact with the peptide backbone. | Can enhance self-association or act as denaturants, overpowering native assembly and increasing aggregation. nih.gov |

Molecular Interactions and Mechanistic Underpinnings of L Arginine Heptamer Activity

Interactions with Biological Membranes and Lipid Bilayers

The interaction of the L-Arginine heptamer with the cell membrane is a critical first step in its biological activity. This interaction is primarily governed by the peptide's strong positive charge and the composition of the lipid bilayer.

The initial contact between the this compound and a biological membrane is dominated by electrostatic attraction. The positively charged guanidinium (B1211019) groups of the arginine residues form strong ionic bonds with the negatively charged phosphate (B84403) groups of anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which are often found in bacterial membranes. researchgate.netreading.ac.uk This interaction is further stabilized by the formation of bidentate hydrogen bonds between the guanidinium group and the phosphate moiety. nih.gov

While the primary affinity is for anionic lipids, L-Arginine heptamers also interact with zwitterionic phospholipids like phosphatidylcholine (PC), which are prevalent in mammalian cell membranes. Although globally neutral, the headgroups of zwitterionic phospholipids possess distinct positive (choline) and negative (phosphate) charges, allowing for localized electrostatic interactions with the arginine residues. reading.ac.uk However, the adhesion to zwitterionic membranes is generally weaker than to anionic ones.

Table 1: Summary of this compound Interactions with Phospholipids

| Phospholipid Type | Predominant Charge | Nature of Interaction | Interaction Strength |

|---|---|---|---|

| Anionic (e.g., Phosphatidylglycerol) | Negative | Strong electrostatic attraction, bidentate hydrogen bonding | High |

Following initial adhesion, the this compound can induce significant perturbations in the lipid bilayer, potentially leading to the formation of transient pores. nih.govnih.govnih.gov This process is thought to occur through a "carpet" or "toroidal pore" model. In the carpet model, the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to micellization and membrane disintegration. nih.gov

Alternatively, in the toroidal pore model, the arginine residues insert into the headgroup region of the lipid bilayer, causing the lipids to bend inward and form a water-filled channel lined by both the peptides and the lipid headgroups. nih.gov Molecular dynamics simulations suggest that arginine-rich peptides play a fundamental role not only in binding to the membrane surface but also in the destabilization and nucleation of these transient pores. nih.govnih.gov The formation of these pores increases the ionic permeability of the membrane. nih.govnih.gov

Table 2: Proposed Mechanisms of Membrane Perturbation by this compound

| Mechanism | Description | Key Features |

|---|---|---|

| Carpet Model | Peptides accumulate on the membrane surface, disrupting lipid packing. | Leads to membrane thinning and eventual micellization. |

The translocation of the highly hydrophilic this compound across the hydrophobic core of the lipid bilayer is an energetically unfavorable process. nih.gov However, research suggests that this barrier can be overcome through the formation of a water-filled defect or pore. nih.gov Computer simulations indicate that the energetic cost of transferring a single arginine residue into the bilayer is significant, but the cost of transferring additional arginines into an existing water defect is minimal. nih.gov

During translocation, the arginine side chains can form hydrogen bonds with the lipid headgroups, acting as a "molecular hinge" to facilitate movement across the membrane. nih.gov This process, often referred to as "snorkeling," allows the charged guanidinium groups to remain in contact with the polar headgroup region while the peptide backbone enters the hydrophobic core. escholarship.org

Interaction with Cellular Components and Macromolecules

Beyond the lipid bilayer, the this compound interacts with other key cellular components, primarily through electrostatic forces.

Cell surface proteoglycans, particularly heparan sulfate (B86663) proteoglycans (HSPGs), play a crucial role in the cellular uptake of arginine-rich peptides. nih.govnih.gov These molecules consist of a core protein covalently attached to one or more highly sulfated glycosaminoglycan (GAG) chains. The abundant negative charges of the sulfate and carboxylate groups on GAGs serve as high-affinity binding sites for the positively charged this compound. researchgate.net This interaction is thought to concentrate the peptides at the cell surface, thereby facilitating their subsequent internalization. nih.govnih.gov Studies have shown that the interaction with proteoglycans is indispensable for inducing cellular processes like macropinocytosis, a major pathway for the uptake of these peptides. nih.gov

Table 3: Interaction of Arginine-Rich Peptides with Cell Surface Proteoglycans

| Peptide | Proteoglycan Interaction | Effect on Cellular Uptake |

|---|---|---|

| Octaarginine (R8) | High affinity for heparan sulfate proteoglycans | Promotes internalization |

The polyanionic nature of the phosphate backbone of nucleic acids makes them a prime target for electrostatic interactions with the this compound. mdpi.com The guanidinium groups of the arginine residues can form strong salt bridges with the phosphate groups of both DNA and RNA. nih.govresearchgate.net This interaction can lead to the condensation of nucleic acids, a process that is important for gene delivery applications where the peptide can act as a carrier for plasmid DNA or siRNA. mdpi.com The binding is generally non-specific in terms of sequence but is highly dependent on the charge density of both the peptide and the nucleic acid. nih.gov

Modulation of Protein-Protein and Protein-Nucleic Acid Interactions

The this compound can significantly influence the interactions between proteins and between proteins and nucleic acids. Arginine residues are frequently involved in mediating protein-protein and protein-nucleic acid interactions within biological systems. nih.gov The guanidinium group's positive charge and capacity to form multiple hydrogen bonds are key to these interactions. nih.gov

L-arginine and arginine-rich peptides can suppress non-specific protein-protein interactions and aggregation. nih.govnih.govelsevierpure.com This effect is concentration-dependent, indicating weak interactions with the proteins. nih.gov The proposed mechanism involves arginine's ability to favorably interact with various amino acid side chains and the peptide backbone, effectively shielding interactive surfaces. nih.gov While individual arginine molecules can interact with proteins, studies suggest that arginine can form clusters that present a hydrophobic surface, which in turn interacts with exposed hydrophobic patches on proteins, preventing aggregation. researchgate.netresearchgate.net

In the context of protein-nucleic acid interactions, the arginine-rich motif is a common feature in proteins that bind to RNA and DNA. nih.govresearchgate.net The positively charged guanidinium groups of the this compound can form strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids. researchgate.netmdpi.com This interaction is not solely based on charge; the planar structure of the guanidinium group allows for specific hydrogen bonding patterns with the nucleotide bases, contributing to the stability and specificity of the binding. nih.gov For instance, arginine-rich regions can insert into the minor groove of DNA, forming conserved interactions with the phosphate backbone. researchgate.net Furthermore, post-translational modifications like methylation of arginine residues can modulate these interactions, playing a role in processes like RNA processing and nuclear transport. nih.govbiorxiv.org

| Interaction Type | Interacting Partner | Key Features of this compound | Outcome | Supporting Evidence |

| Protein-Protein | Other Proteins | High positive charge, ability to form clusters with hydrophobic surfaces. | Suppression of non-specific interactions and aggregation. | nih.govnih.govelsevierpure.comresearchgate.netresearchgate.net |

| Protein-Nucleic Acid | DNA, RNA | High positive charge, planar guanidinium group for hydrogen bonding. | Strong binding to the phosphate backbone and specific base interactions. | nih.govnih.govresearchgate.netmdpi.com |

Influence on Protein Aggregation and Disaggregation Processes

L-arginine is widely recognized as a suppressor of protein aggregation. nih.govresearchgate.net This property is particularly relevant in biotechnology for improving the refolding yield of proteins. nih.gov The this compound, with its high concentration of arginine residues, is expected to exhibit a pronounced effect on these processes.

The primary mechanism by which arginine inhibits aggregation is by preventing the association of unfolded or partially folded protein intermediates. plos.org It achieves this by masking the exposed hydrophobic surfaces on these proteins. researchgate.net Research suggests that arginine molecules can form supramolecular assemblies or clusters in aqueous solutions. researchgate.netplos.org These clusters can present a hydrophobic surface through the alignment of their methylene (B1212753) groups, which then interact with the hydrophobic patches on proteins, preventing protein-protein aggregation. researchgate.net

Conversely, under certain conditions, L-arginine has been observed to induce protein aggregation, particularly of acidic proteins. nih.gov This effect is concentration-dependent, with lower concentrations of arginine promoting aggregation and higher concentrations having an inhibitory effect. nih.gov The interaction of the positively charged arginine with negatively charged proteins can lead to the formation of non-fibrillar supramolecular structures. nih.gov

Studies on Alzheimer's amyloid-beta (Aβ) peptide have shown that arginine can increase the solubility of Aβ(1-42) and decrease its aggregation into fibrils. plos.org This is attributed to the binding of arginine clusters to the Aβ peptide, which masks its hydrophobic regions. researchgate.netplos.org

| Process | Effect of this compound | Proposed Mechanism | Supporting Evidence |

| Protein Aggregation | Inhibition | Masking of hydrophobic surfaces on unfolded proteins by arginine clusters. | nih.govresearchgate.netresearchgate.netplos.org |

| Protein Aggregation | Induction (of acidic proteins) | Electrostatic interactions leading to the formation of non-fibrillar aggregates at low concentrations. | nih.gov |

| Protein Disaggregation | N/A | Primarily acts to prevent aggregation rather than disaggregate existing aggregates. |

Cellular Internalization Mechanisms of Arginine-Rich Peptides

Arginine-rich peptides, including the this compound, are a prominent class of cell-penetrating peptides (CPPs) capable of entering cells. nih.govnih.govmdpi.com The primary mechanisms for their cellular uptake are direct membrane translocation and endocytosis. nih.govresearchgate.netmdpi.comnih.gov

Direct Membrane Translocation (Penetration) Pathways

Direct translocation involves the peptide moving directly across the plasma membrane into the cytoplasm without the involvement of endocytic vesicles. nih.govnih.govnih.gov This pathway is often observed at higher peptide concentrations. researchgate.net Several models have been proposed to explain this process. One model suggests that the binding of multiple arginine residues to the cell surface induces a transient pore-like structure or localized membrane destabilization, allowing the peptide to pass through. mdpi.com Another model posits that the peptide induces transient focal membrane deformations, leading to its direct penetration. nih.gov The translocation can also be facilitated by the formation of inverted micelles, where the peptide is encapsulated by lipids.

Recent studies using freestanding lipid bilayers have visualized nona-arginine (B115151) (R9) inducing lateral lipid rearrangements and dissolving ordered lipid domains, which facilitates its translocation across the membrane. researchgate.net This suggests that arginine-rich CPPs actively modulate membrane structure to enable their entry. researchgate.net

Endocytosis-Dependent Uptake Mechanisms (e.g., Macropinocytosis)

Endocytosis is a major pathway for the cellular uptake of arginine-rich peptides, particularly at lower concentrations. nih.govresearchgate.netnih.govnih.gov Macropinocytosis, a form of fluid-phase endocytosis, is considered a crucial mechanism. nih.gov The binding of arginine-rich peptides to heparan sulfate proteoglycans on the cell surface can trigger signaling cascades that lead to actin rearrangement and the formation of macropinosomes, which engulf the peptide. nih.gov Other endocytic pathways, such as clathrin-mediated and caveolae-mediated endocytosis, may also be involved, depending on the cell type and experimental conditions. researchgate.net Studies have shown that arginine-rich peptides can stimulate their own uptake by up-regulating macropinocytosis. nih.gov

Role of Arginine Guanidinium Groups in Membrane Permeability

The guanidinium group of arginine is the key functional moiety responsible for the membrane-permeating ability of arginine-rich peptides. mdpi.comnih.govconicet.gov.arnih.gov Its positive charge facilitates strong electrostatic interactions with negatively charged components of the cell membrane, such as phospholipids and proteoglycans. researchgate.netconicet.gov.ar Beyond simple electrostatic attraction, the guanidinium group can form bidentate hydrogen bonds with phosphate and carboxylate groups on the membrane surface, leading to a more stable interaction than the single hydrogen bonds formed by lysine's amino group. nih.gov This strong interaction is thought to be the driving force for inducing membrane perturbations that lead to peptide translocation. conicet.gov.arnih.gov The planar and delocalized charge of the guanidinium headgroup allows it to effectively interact with the membrane interface. nih.gov

Strategies for Endosomal Escape

For peptides taken up via endocytosis, escaping the endosome to reach the cytoplasm is a critical step to exert their biological function. nih.govnih.govresearchgate.net Arginine-rich peptides have been shown to facilitate endosomal escape. One proposed mechanism is the "proton sponge" effect, where the high number of basic arginine residues buffers the acidic environment of the late endosome. This buffering leads to an influx of protons, chloride ions, and water, causing osmotic swelling and eventual rupture of the endosomal membrane.

Another mechanism involves the interaction of the peptide with the endosomal membrane, leading to its destabilization and the formation of pores. nih.gov The topology of arginine residues on a peptide has been shown to be crucial for controlling escape from early endosomes. nih.gov Studies indicate that a certain threshold of arginine residues is necessary for efficient endosomal escape. nih.govresearchgate.net For instance, peptides with 12 or more arginine residues show a significant increase in cytosolic access compared to those with fewer. nih.gov Furthermore, the process of endosomal escape may require the unfolding of the cargo protein being delivered. acs.org

| Internalization Step | Mechanism/Pathway | Key Molecular Players | Description | Supporting Evidence |

| Cellular Entry | Direct Membrane Translocation | This compound, Plasma Membrane Lipids | Peptide crosses the plasma membrane directly, potentially through transient pores or membrane destabilization. | nih.govresearchgate.netnih.govnih.govresearchgate.net |

| Endocytosis (Macropinocytosis) | This compound, Heparan Sulfate Proteoglycans, Actin | Peptide binds to the cell surface, inducing the formation of vesicles (macropinosomes) that engulf it. | nih.govresearchgate.netnih.gov | |

| Membrane Interaction | Guanidinium Group Activity | Guanidinium Groups, Phospholipids | Positively charged guanidinium groups form strong electrostatic and hydrogen bonds with negatively charged membrane components. | mdpi.comnih.govconicet.gov.arnih.gov |

| Intracellular Trafficking | Endosomal Escape | This compound, Endosomal Membrane | Peptide disrupts the endosomal membrane, possibly via the proton sponge effect or direct membrane perturbation, to enter the cytoplasm. | nih.govnih.govresearchgate.netacs.org |

Computational Chemistry and Molecular Modeling Studies of L Arginine Heptamers

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interfacial Dynamics

Molecular dynamics (MD) simulations track the motions of atoms over time, providing a detailed view of peptide conformational landscapes and their interactions with the environment. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how L-arginine heptamers behave in solution, interact with biological membranes, and assemble into larger structures.

Simulation of Peptide-Membrane Interactions at Atomic and Coarse-Grained Levels

The interaction of arginine-rich peptides with cell membranes is a key aspect of their biological activity. MD simulations, at both all-atom and coarse-grained (CG) levels, are used to elucidate the mechanisms of these interactions.

All-atom simulations provide a high-resolution view of the specific interactions between the peptide and lipid molecules. Studies have shown that the guanidinium (B1211019) group of arginine plays a crucial role, forming strong electrostatic interactions and bidentate hydrogen bonds with the phosphate (B84403) groups of lipids. reading.ac.uk Simulations of arginine-modified SNARE peptides revealed that those with a higher arginine content showed an increased affinity for the membrane, with the N-terminus of arginine residues making direct contact. tue.nl However, even after long simulation times (e.g., 200 ns), arginine-rich peptides like octa-arginine (ARG8) may only adsorb onto the bilayer-water interface without forming pores or transmembrane structures, highlighting the high energy barrier for penetration. lu.senih.gov

Coarse-grained (CG) MD simulations simplify the system by grouping atoms into larger beads, allowing for the simulation of longer timescales and larger systems. nih.gov CG simulations have shown that arginine-rich peptides are rapidly attracted to lipid bilayers, preferentially binding to negatively charged lipid molecules like monosialotetrahexosylganglioside (DPG1). nih.govnih.gov Despite this strong attraction, the simulations often indicate that the energy barrier to disrupt the strong peptide-lipid electrostatic interactions and allow for membrane penetration is significant. nih.govnih.gov These simulations are crucial for understanding the initial binding events and the factors that prevent or facilitate membrane translocation.

| Peptide System | Simulation Level | Force Field | Key Findings | Reference |

|---|---|---|---|---|

| Arginine-modified SNARE peptides | All-Atom & Coarse-Grained | Not Specified | Increased arginine content enhances membrane affinity. | tue.nl |

| Octa-arginine (ARG8) | All-Atom | Not Specified | Peptides adsorb onto the membrane surface but do not form pores within 200 ns. | lu.se |

| Tat(49–57)-NH2, PTD4 | Coarse-Grained | Not Specified | Peptides are strongly attracted to the membrane but do not penetrate due to a high energy barrier. | nih.govnih.gov |

| Ala6-Arg (A6R) | Not Specified | Not Specified | Shows preferential interaction with anionic lipids via electrostatic and hydrogen bonds. | reading.ac.uk |

Modeling of Self-Assembly Processes and Aggregate Formation

L-arginine and peptides containing it can self-assemble into various ordered structures. rsc.orgmdpi.comnih.gov MD simulations are employed to understand the driving forces and kinetics of these aggregation processes.

Simulations of arginine in aqueous solution show that it has a tendency to self-associate, a process driven by a combination of electrostatic and hydrogen bonding interactions involving the guanidinium side chain. researchgate.netresearchgate.net This property can influence how arginine-rich peptides interact with each other. Atomistic MD simulations across a broad concentration range have been used to characterize the thermodynamic and structural features of arginine self-assembly, revealing concentration-dependent aggregation behavior. researchgate.net

For arginine-containing peptides, simulations can model the initial stages of aggregation. For instance, simulations of an aromatic-rich peptide (FFYTP) showed that in the absence of arginine, aggregates formed within nanoseconds. researchgate.net The presence of high concentrations of L-arginine, however, can suppress or delay this aggregation, a phenomenon attributed to its interaction with aromatic and acidic residues that drive protein-protein interactions. researchgate.netresearchgate.net Conversely, under certain conditions, L-arginine itself can induce the aggregation of some proteins, demonstrating its complex role in modulating intermolecular interactions. nih.gov Studies on model peptides like [Arg-Phe]4 show they form oligomeric species that further assemble into β-sheet-rich fibrils. nih.gov

| System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| L-Arginine | Atomistic MD Simulations | Arginine exhibits concentration-dependent self-assembly in aqueous solution. | researchgate.net |

| FFYTP peptide (from insulin) | MD Simulations | L-Arginine can slow down the aggregation of aromatic-rich peptides. | researchgate.net |

| Acidic model proteins | Dynamic Light Scattering & AFM | Low concentrations of L-Arginine can accelerate protein aggregation. | nih.gov |

| [Arg-Phe]4 octapeptide | SAXS, Electron & Atomic Force Microscopy | Forms oligomers that assemble into β-sheet fibrils. | nih.gov |

Analysis of Oligomerization States and Ligand Binding (e.g., insulin (B600854) oligomers)

MD simulations are powerful for studying how L-arginine or arginine-rich peptides influence the oligomerization of proteins and bind to specific targets. A notable example is the interaction between L-arginine and insulin.

The oligomeric state of insulin is critical for its function and stability. acs.orgnih.gov Combined experimental and computational studies have investigated the effect of arginine on insulin oligomerization. acs.orgnih.govwhiterose.ac.uk MD simulations have shown that the effect is highly dependent on ionic strength. At low salt concentrations, simulations suggest arginine has no significant impact on insulin aggregation. acs.orgnih.gov However, at high ionic strength, which may better reflect the conditions in pancreatic β-cell storage granules, simulations show that arginine can bind to sites on the insulin dimer relevant for intermolecular contacts, thereby inhibiting the formation of insulin hexamers. researchgate.netnih.gov The simulations identified key hydrogen-bonding interactions with residues such as His5, Glu13, and His10 of the insulin B chain. researchgate.net

Furthermore, computational studies on arginine-dependent transcriptional regulators (ArgR) show that L-arginine binding can induce a shift in the oligomeric state, promoting the transition from a trimer to a hexamer, which is essential for its DNA-binding function. nih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Guanidinium Chemistry

To study chemical reactions or phenomena involving electron rearrangement, such as the precise interactions of the guanidinium group, a purely classical MM force field is insufficient. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution. wikipedia.orgresearchgate.net

In a QM/MM simulation, the chemically active region (e.g., the guanidinium group of an arginine side chain and its direct interaction partners) is treated with a high-accuracy quantum mechanics method, while the rest of the system (the peptide backbone, solvent, etc.) is treated with a computationally faster molecular mechanics force field. wikipedia.orgresearchgate.netuiuc.edu This approach provides a balance between accuracy and computational cost, making it feasible to model reactions in large biomolecular systems. researchgate.netuiuc.edu

For L-arginine heptamers, QM/MM is essential for accurately describing the electronic structure of the guanidinium group. This is critical for understanding its role in catalysis, its specific hydrogen bonding patterns, and its cation-π interactions with aromatic residues. nih.gov For example, QM/MM calculations can elucidate the energetics of proton transfer events or the precise nature of binding to metallic cations or other functional groups where charge distribution is key. nih.gov The development of QM/MM parameter sets for all standard amino acids allows for the accurate modeling of the QM/MM interface, whether it is within the peptide backbone or at the side chain. uiuc.edu

Docking and Binding Free Energy Calculations for Peptide-Target Interactions

Predicting how a peptide will bind to its target protein and the strength of that interaction is a central goal of computational drug design. Molecular docking and binding free energy calculations are the primary tools for this purpose.

Molecular docking algorithms predict the preferred orientation of a ligand (the peptide) when bound to a receptor to form a stable complex. nih.govnih.gov For arginine-rich peptides, docking studies can identify the key residues in the binding pocket that interact with the guanidinium groups. For instance, docking of L-arginine to the E. coli arginine repressor protein helped compare its binding to that of structural analogues. nih.gov Similarly, docking of arginine-rich protamine peptides to the insulin hexamer revealed that the side chains of arginine residues are the primary participants in binding interactions. acs.org

While docking provides a static picture, binding free energy calculations, often coupled with MD simulations, offer a more accurate prediction of binding affinity. nih.govsemanticscholar.org These methods calculate the free energy change (ΔG) upon binding by simulating the peptide in both the bound and unbound states. researchgate.net Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA are commonly used to rescore docking poses and rank potential binders. nih.gov Unrestrained molecular dynamic simulations have been used to study the ligand binding mechanism in the L-lysine, L-arginine, L-ornithine binding protein, revealing that the protein adopts slightly different conformations to accommodate each specific ligand. nih.govresearchgate.net

De Novo Peptide Design and Sequence Optimization via Computational Algorithms

Computational algorithms can be used not only to analyze existing peptides but also to design new ones with desired properties. This process, known as de novo peptide design, is a burgeoning field for creating novel therapeutics, including arginine-rich peptides.

Algorithms can be used to design peptides with enhanced antimicrobial potency or cell-penetrating capabilities. acs.orgnih.gov One strategy involves using a known peptide as a template and systematically mutating its sequence to optimize properties like hydrophobicity and electrostatic interactions. acs.org For example, alchemical free energy calculations, a sophisticated simulation technique, can quantitatively estimate how mutations affect the peptide's binding affinity to a bacterial membrane mimic, guiding the design of more potent antimicrobial peptides. acs.org

Structure-activity relationship studies, often informed by computational modeling, are crucial for optimizing these designs. nih.gov For instance, the design of arginine-rich cell-penetrating peptides can be enhanced by modulating the spacing between arginine residues, which fine-tunes their interaction with membranes and cargo molecules. nih.gov Computational tools can also predict susceptibility to proteases, allowing for the design of more stable peptides, for example, by substituting L-arginine with its D-amino acid counterpart to increase the peptide's half-life. youtube.com

Advanced Analytical Methodologies for L Arginine Heptamer Research

Mass Spectrometry (MS) for Characterization and Quantification

Mass spectrometry has become an indispensable tool for the analysis of peptides like the L-Arginine heptamer. researchgate.net Its high sensitivity and specificity allow for detailed structural elucidation and precise quantification, even in complex biological samples. nih.govnih.gov